3'-Fluorobenzylspiperone maleate 3'-Fluorobenzylspiperone maleate A very potent and selective ligand for the D2 receptor (Ki = 0.023 nM). Compared with spiperone, displays a 2.5-fold greater affinity at D2 and a 12-fold lower affinity at 5-HT2 receptors.
Brand Name: Vulcanchem
CAS No.: 1135278-61-3
VCID: VC0004227
InChI: InChI=1S/C30H31F2N3O2.C4H4O4/c31-25-13-11-24(12-14-25)28(36)10-5-17-33-18-15-30(16-19-33)29(37)34(21-23-6-4-7-26(32)20-23)22-35(30)27-8-2-1-3-9-27;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,20H,5,10,15-19,21-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O
Molecular Formula: C34H35F2N3O6
Molecular Weight: 619.7 g/mol

3'-Fluorobenzylspiperone maleate

CAS No.: 1135278-61-3

Cat. No.: VC0004227

Molecular Formula: C34H35F2N3O6

Molecular Weight: 619.7 g/mol

* For research use only. Not for human or veterinary use.

3'-Fluorobenzylspiperone maleate - 1135278-61-3

CAS No. 1135278-61-3
Molecular Formula C34H35F2N3O6
Molecular Weight 619.7 g/mol
IUPAC Name (Z)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C30H31F2N3O2.C4H4O4/c31-25-13-11-24(12-14-25)28(36)10-5-17-33-18-15-30(16-19-33)29(37)34(21-23-6-4-7-26(32)20-23)22-35(30)27-8-2-1-3-9-27;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,20H,5,10,15-19,21-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key JURUFADWVGXLOY-BTJKTKAUSA-N
Isomeric SMILES C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O
SMILES C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O

Chemical and Structural Characteristics

Molecular Architecture

3'-Fluorobenzylspiperone maleate belongs to the triazaspirodecanone class, featuring a fluorobenzyl group at position 3 and a 4-(4-fluorophenyl)-4-oxobutyl chain at position 8. The maleate counterion enhances aqueous solubility while maintaining stability. Key structural attributes include:

Molecular Formula: C₃₀H₃₁F₂N₃O₂ · C₄H₄O₄
Molecular Weight: 619.67 g/mol
SMILES Notation:
FC1=CC(CN2C([C@]3(CCN(CCCC(C(C=C4)=CC=C4F)=O)CC3)N(C5=CC=CC=C5)C2)=O)=CC=C1.OC(/C=C\C(O)=O)=O

Table 1: Physicochemical Properties

PropertyValueSource
Solubility in DMSO<15.49 mg/mL
Storage ConditionsRoom temperature (15–25°C)
Purity≥98%
Melting PointNot reported

The spirocyclic core and fluorinated aromatic systems contribute to its lipophilicity (clogP ≈ 3.8), facilitating blood-brain barrier penetration in preclinical models .

Pharmacological Profile

Receptor Binding Selectivity

Comparative studies with spiperone reveal enhanced D₂ specificity:

Dopamine D₂ Receptor:

  • Kᵢ = 0.023 nM (3'-Fluorobenzylspiperone) vs. 0.058 nM (Spiperone)

  • 2.5-fold higher affinity than spiperone

Serotonin 5-HT₂ Receptor:

  • Kᵢ = 0.28 nM (3'-Fluorobenzylspiperone) vs. 0.023 nM (Spiperone)

  • 12-fold lower affinity than spiperone

α₁-Adrenergic Receptor:

  • Negligible binding (Kᵢ > 1,000 nM)

Table 2: Receptor Affinity Comparison

Receptor3'-Fluorobenzylspiperone Kᵢ (nM)Spiperone Kᵢ (nM)Selectivity Ratio
D₂0.0230.0582.5×
5-HT₂0.280.0230.08×
α₁-Adrenergic>1,000>1,000

This selectivity profile minimizes off-target effects in receptor localization studies, particularly in brain regions with overlapping D₂/5-HT₂ expression .

Synthesis and Stability

Synthetic Pathway

While full synthetic details remain proprietary, the route likely involves:

  • Spirodecanone Core Formation: Cyclocondensation of a diketone with an amine precursor.

  • Fluorobenzyl Introduction: Nucleophilic aromatic substitution at position 3.

  • Maleate Salt Formation: Counterion exchange in polar aprotic solvents .

Stability Considerations

  • Solution Stability: Stock solutions in DMSO remain stable for ≤1 month at -20°C .

  • Lyophilized Form: Stable for ≥6 months at -80°C when protected from light .

  • Degradation Pathways: Hydrolysis of the oxobutyl chain and maleate decarboxylation under alkaline conditions .

Applications in Neuroscience Research

Receptor Occupancy Studies

3'-Fluorobenzylspiperone maleate’s high D₂ affinity enables precise quantification of receptor density in:

  • Parkinson’s Disease Models: Striatal D₂ upregulation in 6-OHDA-lesioned rats .

  • Antipsychotic Screening: Competition assays with atypical neuroleptics like clozapine .

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